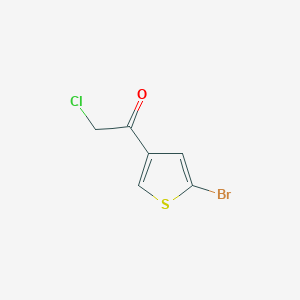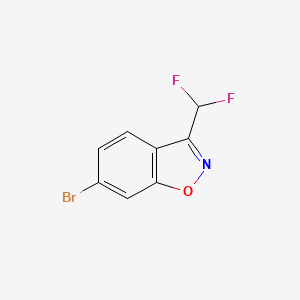
6-Bromo-3-(difluoromethyl)-1,2-benzoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-3-(difluoromethyl)-1,2-benzoxazole is a heterocyclic compound that contains bromine, fluorine, and oxygen atoms within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-(difluoromethyl)-1,2-benzoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-amino-5-bromo-3-(difluoromethyl)phenol with a suitable carbonyl compound, such as phosgene or triphosgene, to form the benzoxazole ring. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane, at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality and scalability of the compound for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-3-(difluoromethyl)-1,2-benzoxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride are employed.
Coupling Reactions: Palladium catalysts and bases like potassium phosphate are used in the presence of solvents like tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Products include substituted benzoxazoles with various functional groups.
Oxidation and Reduction: Products include oxides or dehalogenated benzoxazoles.
Coupling Reactions: Products include biaryl compounds with extended conjugation.
Wissenschaftliche Forschungsanwendungen
6-Bromo-3-(difluoromethyl)-1,2-benzoxazole has diverse applications in scientific research:
Medicinal Chemistry: It is used as a building block for designing kinase inhibitors and other therapeutic agents.
Materials Science: The compound is explored for its potential in organic electronics and photonics due to its unique electronic properties.
Biological Studies: It serves as a probe for studying enzyme interactions and cellular pathways.
Industrial Applications: The compound is used in the synthesis of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of 6-Bromo-3-(difluoromethyl)-1,2-benzoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets. The bromine atom can participate in halogen bonding, further stabilizing the interaction. The compound’s effects are mediated through modulation of signaling pathways and inhibition of enzymatic activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Bromo-3-(trifluoromethyl)-1,2-benzoxazole
- 6-Chloro-3-(difluoromethyl)-1,2-benzoxazole
- 6-Bromo-3-(methyl)-1,2-benzoxazole
Uniqueness
6-Bromo-3-(difluoromethyl)-1,2-benzoxazole is unique due to the presence of both bromine and difluoromethyl groups, which confer distinct electronic and steric properties. These features enhance its reactivity and potential for diverse applications compared to similar compounds with different substituents.
Eigenschaften
IUPAC Name |
6-bromo-3-(difluoromethyl)-1,2-benzoxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF2NO/c9-4-1-2-5-6(3-4)13-12-7(5)8(10)11/h1-3,8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXHGCZOEUWKJFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)ON=C2C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
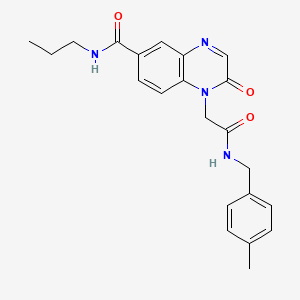
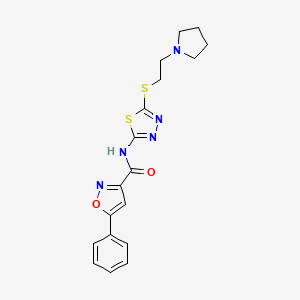
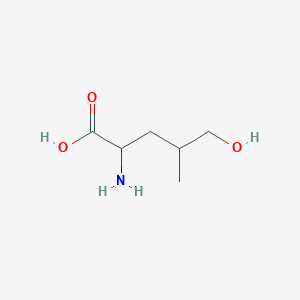
![1-(2,5-difluorophenyl)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)methanesulfonamide](/img/structure/B2533736.png)
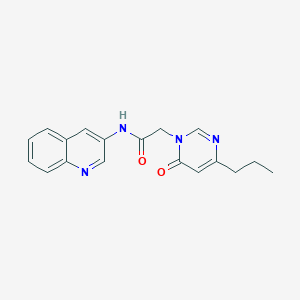
![2-[3-(3,4-dimethylbenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2533738.png)
![1-{[3,5-dimethyl-1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)-1H-pyrazol-4-yl]sulfonyl}-4-methylpiperidine](/img/structure/B2533739.png)
![2-Bromoimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic acid hydrobromide](/img/structure/B2533740.png)
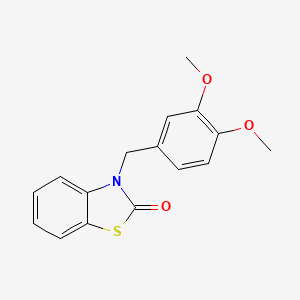
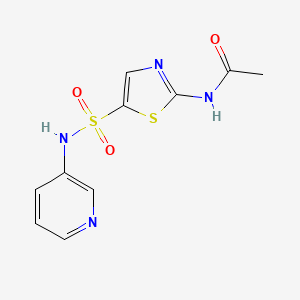
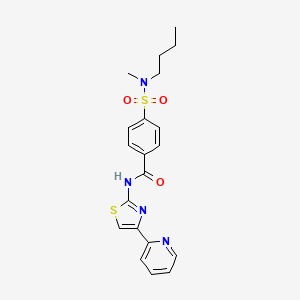
![N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2533746.png)
![N-(2,5-dimethylphenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2533747.png)
